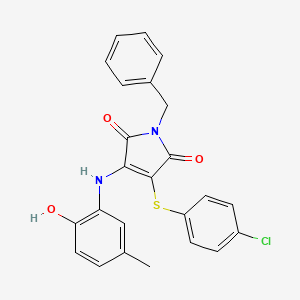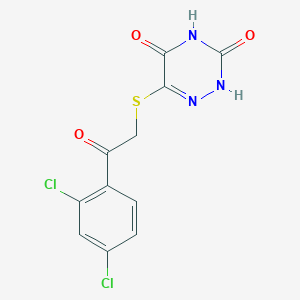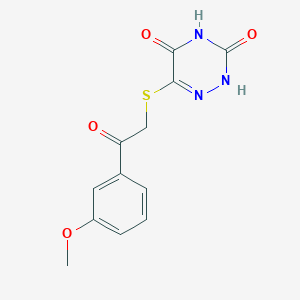![molecular formula C7H6BrN3 B7759399 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine](/img/structure/B7759399.png)
6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 5th position
Preparation Methods
The synthesis of 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . This reaction proceeds through a cyclization process to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of phase transfer catalysis (PTC) in a solid-liquid system, which helps in achieving the desired regioisomers . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The bromine atom can also participate in coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of substitution .
Scientific Research Applications
6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules. .
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing the progression of cancer.
Comparison with Similar Compounds
6-Bromo-5-methyl-4H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: Similar in structure but with a methyl group at the 2nd position instead of the 5th.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Contains a phenyl group at the 2nd position, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
6-bromo-5-methyl-4H-imidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKQUTYXXPQBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NC=N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=NC=N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2,4-Dichlorophenyl)methyl]-3-(3-hydroxyanilino)-4-phenylsulfanylpyrrole-2,5-dione](/img/structure/B7759349.png)




![6-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759377.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B7759390.png)

